4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-17-16(13-8-4-2-5-9-13)15(12-20-17)21(18,19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWYEEGRCXFZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with 2-methyl-3-phenyl-1,2-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine serves as an essential building block in organic synthesis. It is utilized in the creation of complex molecules through various chemical reactions such as:
- Substitution Reactions : The compound can undergo nucleophilic substitution to form various substituted oxazolidines depending on the nucleophile used.
- Oxidation and Reduction : It can be oxidized to form sulfone derivatives or reduced to yield sulfide derivatives, making it versatile for synthesizing other chemical entities.
Biological Applications
Enzyme Inhibition
Research indicates that 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine exhibits potential as an enzyme inhibitor. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This mechanism suggests its utility in modulating biochemical pathways and potentially treating diseases associated with enzyme dysregulation .
Therapeutic Properties
The compound has been explored for its therapeutic properties, particularly in the fields of antimicrobial and anticancer research. Studies have shown that it may possess activity against various pathogens and cancer cell lines, making it a candidate for drug development .
Industrial Applications
Material Development
In industrial settings, 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine is utilized in the development of new materials. Its properties allow it to act as a precursor for synthesizing other compounds used in various applications ranging from pharmaceuticals to polymers.
Case Study 1: Enzyme Inhibition Research
A study investigated the interaction of 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential role as a therapeutic agent for metabolic disorders.
Case Study 2: Anticancer Activity
Another research project focused on evaluating the anticancer properties of this oxazolidine derivative. The findings revealed that it significantly reduced cell viability in several cancer cell lines through apoptosis induction. This highlights its potential as a lead compound for cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxazolidine Derivatives
Heterocyclic Ring System: 4-(Benzenesulfonyl)-morpholine
The morpholine derivative shares the benzenesulfonyl group but features a six-membered saturated ring instead of a five-membered oxazolidine. Key differences include:
- Ring Size and Saturation : Morpholine’s larger ring may enhance conformational flexibility, whereas the oxazolidine’s smaller, strained ring could increase reactivity.
- Pressure-Dependent Behavior : Under high pressure (0–3.5 GPa), 4-(benzenesulfonyl)-morpholine exhibits phase transitions via Raman spectral shifts (e.g., C-H stretching mode splits at 2.5 GPa) . Similar studies on the target oxazolidine are lacking but could reveal distinct solid-state stability or packing behaviors.
- Hydrogen Bonding : Morpholine’s C–H···O interactions under pressure might differ from oxazolidine’s bonding patterns due to ring substituents.
Table 2: Spectroscopic Comparison Under Pressure
Substituent Effects: Fluorinated Benzenesulfonyl Compounds
Perfluorinated analogs (e.g., sodium [(heptadecafluorooctyl)oxy]benzenesulfonate ) highlight the impact of electronegative substituents:
- Applications: Fluorinated derivatives are often used as surfactants or in materials science, whereas non-fluorinated oxazolidines may prioritize pharmaceutical compatibility .
Biological Activity
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine is a member of the oxazolidine family, characterized by a benzenesulfonyl group attached to an oxazolidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure allows for diverse interactions with biological molecules, leading to various therapeutic applications.
The compound has the molecular formula and is primarily synthesized through the reaction of benzenesulfonyl chloride with 2-methyl-3-phenyl-1,2-oxazolidine in the presence of a base such as triethylamine. This reaction typically occurs in organic solvents like dichloromethane under controlled conditions to ensure high yield and purity .
The biological activity of 4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine is largely attributed to its ability to form covalent bonds with nucleophilic residues in enzymes. This interaction can inhibit enzyme activity, affecting various biochemical pathways. The compound's benzenesulfonyl group is particularly reactive, facilitating these interactions .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have demonstrated that oxazolidine derivatives can inhibit cell growth in several cancer cell lines. For instance, phenyl-substituted oxazolidines have shown promising results in inhibiting proliferation in HT-29 colon carcinoma and MCF7 breast carcinoma cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The inhibition of COX enzymes can lead to anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Study on Analgesic Activity
A study conducted on related oxazolidine compounds demonstrated significant analgesic activity through pharmacological tests such as the writhing test and hot plate test. These tests indicated that certain derivatives exhibited a reduction in pain response comparable to standard analgesics like aspirin . Although direct studies on 4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine are scarce, the results from similar compounds provide a basis for its potential efficacy.
Toxicological Assessment
Toxicity assessments performed on related oxazolidine derivatives have shown low acute toxicity levels. Histopathological evaluations indicated no significant adverse effects on organ systems, suggesting a favorable safety profile for compounds within this class . This aspect is crucial for further development into therapeutic agents.
Comparative Analysis
To better understand the uniqueness of 4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine compared to similar compounds, a comparative analysis is presented below:
| Compound | Biological Activity | Toxicity Profile |
|---|---|---|
| 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine | Potential antimicrobial and anticancer activity | Low toxicity observed |
| Benzenesulfonamide | Antimicrobial | Moderate toxicity |
| Oxazolidinones | Anticancer and anti-inflammatory | Variable toxicity |
This table illustrates that while other compounds may share some biological activities, 4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine stands out due to its combined properties and lower toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
